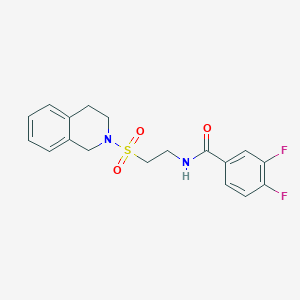

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

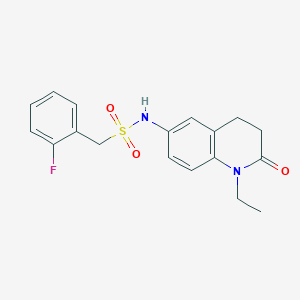

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a chemical compound that likely belongs to the class of sulfonated dihydroisoquinolinones. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The structure of the compound suggests that it contains a dihydroisoquinoline moiety, which is a bicyclic system consisting of a benzene ring fused to a tetrahydroisoquinoline, and a sulfonamide group, which is known for its involvement in protein binding and inhibition.

Synthesis Analysis

The synthesis of related sulfonated dihydroisoquinolinones has been reported using cascade radical addition and cyclization reactions. In one study, tert-butyl hydroperoxide (TBHP) was used to promote the reaction between arylsulfinic acids and N-allylbenzamides under metal-free conditions, yielding the desired products in good yields . This method could potentially be adapted for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has been studied using molecular modeling. For instance, sulfonamide derivatives of tetrahydroisoquinolines have been analyzed for their ability to bind to the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . These studies have revealed that the sulfonamide group can form hydrogen bonds with key amino acid residues within the enzyme, influencing the inhibitory potency of the compounds.

Chemical Reactions Analysis

The chemical reactivity of dihydroisoquinoline derivatives can be quite diverse. For example, N-sulfonyl-1,2,3-triazoles, which are structurally related to dihydroisoquinolines, have been used as precursors in rhodium(II)-catalyzed or thermally induced reactions to produce dihydroisoquinoline derivatives . These reactions proceed via intermediates such as N-sulfonyl keteneimine or aza-vinyl carbene, depending on the reaction conditions. Such reactivity could be relevant to the chemical behavior of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide in various synthetic applications.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide are not provided, related compounds have been synthesized using green chemistry principles. For example, succinimide-N-sulfonic acid has been used as a mild and efficient catalyst for the synthesis of dihydroquinazolinones, which share some structural features with dihydroisoquinolinones . The reported synthesis offers advantages such as high yields, short reaction times, and mild conditions, which could be indicative of the properties of similar compounds.

Scientific Research Applications

Synthesis and Molecular Structure

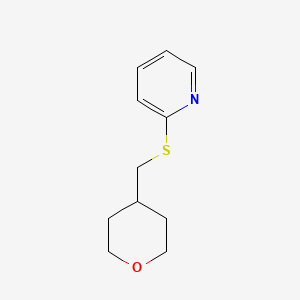

- The compound is used in the synthesis of diverse functionalized isoquinolines, as described in a study that highlights an alternative entry to transformations of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles using silver catalysis. This process involves a silver carbenoid intermediate, enabling the formation of multiple chemical bonds through complex annulations cascades (Yang et al., 2017).

Inhibitor in Cancer Research

- The compound has been identified as a highly potent and selective inhibitor of aldo-keto reductase AKR1C3, a target in breast and prostate cancer. Crystal structure studies revealed the binding mechanism in the enzyme, guiding further SAR studies around this lead (Jamieson et al., 2012).

Antibacterial Applications

- A study reported the synthesis of a related compound, demonstrating its role as a key intermediate in the optimized synthesis of a potent broad-spectrum antibacterial agent effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Thermal Fragmentation and Rearrangement Studies

- The thermal fragmentation of related N-arylbenzamide oximes and O-phenylsulfonyloxime derivatives has been studied, contributing to the understanding of free radical mechanisms involving homolysis of NO and/or CN bonds (Gaber et al., 2008).

Phase Equilibria Studies

- Research on isoquinolinium ionic liquid phase diagrams, involving the compound's derivatives, has been conducted to analyze performance in extractive selectivity from biosynthesis mediums (Domańska et al., 2012).

Assessment in Tumor Imaging

- The compound's derivative was evaluated for safety, dosimetry, and imaging tumor proliferation in patients with malignant neoplasms, showing potential as a cellular proliferative marker in PET imaging (Dehdashti et al., 2013).

Crystal Structure Analysis

- The molecular structure of related compounds has been established using techniques like X-ray crystallography, contributing to the detailed understanding of these molecules (Akkurt et al., 2008).

Safety and Hazards

The safety information for this compound indicates that it is dangerous . The hazard statements include H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties. For example, 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs displayed cytotoxicity against MOLT-3 cell lines . This suggests potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the catabolism of fatty acids and the maintenance of energy balance .

Mode of Action

It is known to interact with its target, pparδ, potentially influencing the receptor’s activity . This interaction could lead to changes in the transcription of specific genes, thereby affecting cellular processes such as metabolism and energy balance .

Biochemical Pathways

The compound’s interaction with PPARδ may affect various biochemical pathways related to metabolism and energy balance . The downstream effects of these changes could include alterations in the catabolism of fatty acids and other metabolic processes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its influence on PPARδ and the subsequent changes in gene transcription . These effects could include alterations in cellular metabolism and energy balance .

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O3S/c19-16-6-5-14(11-17(16)20)18(23)21-8-10-26(24,25)22-9-7-13-3-1-2-4-15(13)12-22/h1-6,11H,7-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNSHSHQBKHUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)